molecular formula C8H16S B14517288 3,3,5-Trimethylthiane CAS No. 62717-95-7

3,3,5-Trimethylthiane

Cat. No.: B14517288
CAS No.: 62717-95-7
M. Wt: 144.28 g/mol
InChI Key: DOYJFTLNTQTGHG-UHFFFAOYSA-N
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Description

3,3,5-Trimethylthiane is an organic compound that belongs to the class of thianes, which are sulfur-containing heterocycles This compound is characterized by a six-membered ring structure with three methyl groups attached at the 3rd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethylthiane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,3,5-trimethylcyclohexanone with hydrogen sulfide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired thiane ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize reactors where the precursors are subjected to hydrogenation in the presence of catalysts such as palladium or platinum. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethylthiane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its corresponding thiol or thioether.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thianes depending on the reagents used.

Scientific Research Applications

3,3,5-Trimethylthiane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,5-Trimethylthiane involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiane ring can form bonds with various biological molecules, influencing their function. This interaction can lead to the modulation of enzymatic activities, disruption of microbial cell walls, and inhibition of certain metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    3,3,5-Trimethylcyclohexanol: A related compound with a hydroxyl group instead of a sulfur atom.

    1,3,5-Trithiane: Another sulfur-containing heterocycle with a different ring structure.

Uniqueness

3,3,5-Trimethylthiane is unique due to its specific ring structure and the presence of three methyl groups, which confer distinct chemical properties and reactivity. Its sulfur atom also plays a crucial role in its biological and chemical activities, differentiating it from other similar compounds .

Properties

CAS No.

62717-95-7

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

3,3,5-trimethylthiane

InChI

InChI=1S/C8H16S/c1-7-4-8(2,3)6-9-5-7/h7H,4-6H2,1-3H3

InChI Key

DOYJFTLNTQTGHG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CSC1)(C)C

Origin of Product

United States

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